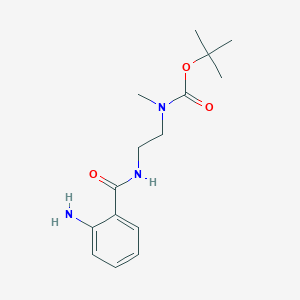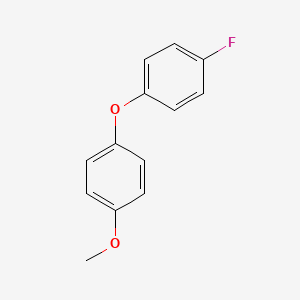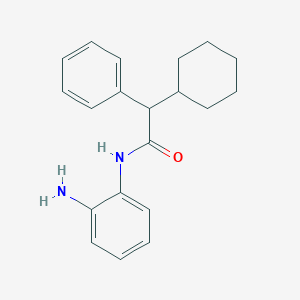
3-Bromo-4-vinyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-vinyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom attached to the third position and a vinyl group attached to the fourth position of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound . For instance, 3-bromo-1,1’-biphenyl can be reacted with a vinyl boronic acid under palladium-catalyzed conditions to yield 3-Bromo-4-vinyl-1,1’-biphenyl.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
- Substitution reactions can yield derivatives with various functional groups.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can result in ethyl-substituted biphenyl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-4-vinyl-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and ligands for catalysis.
Biology and Medicine: While specific biological applications of this compound are less documented, biphenyl derivatives are known for their potential in drug development due to their structural versatility and ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its vinyl group allows for polymerization reactions, making it useful in creating specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-vinyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom and the vinyl group. The bromine atom can participate in electrophilic substitution reactions, while the vinyl group can undergo addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the vinyl group, making it less reactive in polymerization reactions.
4-Vinyl-1,1’-biphenyl: Lacks the bromine atom, limiting its use in substitution reactions.
3-Bromo-4-methyl-1,1’-biphenyl: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness: 3-Bromo-4-vinyl-1,1’-biphenyl is unique due to the presence of both a bromine atom and a vinyl group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C14H11Br |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-bromo-1-ethenyl-4-phenylbenzene |
InChI |
InChI=1S/C14H11Br/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2 |
InChI Key |
NMHZWDVWMABJRB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14116992.png)

![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-1-yl-1,3,2-dioxaborolane](/img/structure/B14117022.png)

![Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14117043.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)
![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)


![3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14117073.png)

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117081.png)
